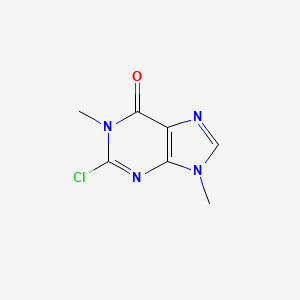
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the first and ninth positions of the purine ring. The compound’s structure is significant in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one typically involves the chlorination of 1,9-dimethyl-1H-purin-6(9H)-one. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Reflux conditions (60-80°C)
Duration: Several hours to ensure complete chlorination
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of dihydropurine derivatives.
Applications De Recherche Scientifique
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and methyl groups influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interacting with nucleic acids to disrupt their function.
Comparaison Avec Des Composés Similaires
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: can be compared with other purine derivatives such as:
1,9-Dimethyl-1H-purin-6(9H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-1H-purin-6(9H)-one: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
2,6-Dichloro-1,9-dimethyl-1H-purin-9-one: Contains an additional chlorine atom, leading to different chemical and biological properties.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C7H7ClN4O |
|---|---|
Poids moléculaire |
198.61 g/mol |
Nom IUPAC |
2-chloro-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3 |
Clé InChI |
IALPKTDYUAJXTF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=C(N(C2=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)
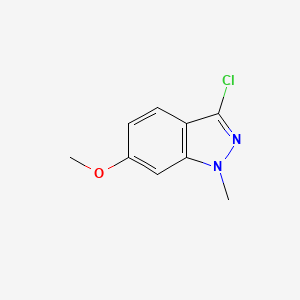
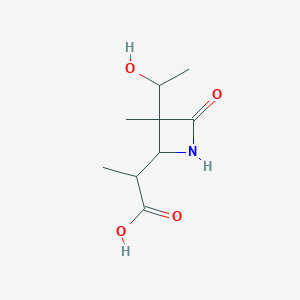
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
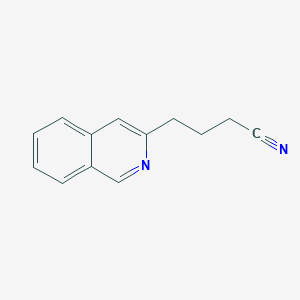
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)
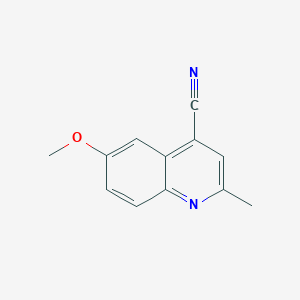
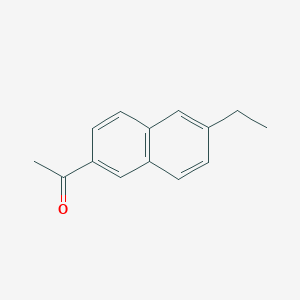

![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)

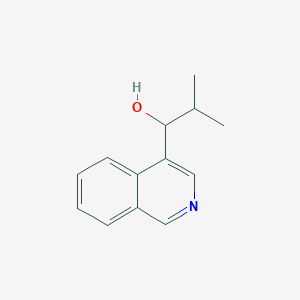

![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)
